2-Tert-butoxy-5-cyclopropoxynicotinic acid
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Overview
Description
2-Tert-butoxy-5-cyclopropoxynicotinic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol It is a derivative of nicotinic acid, featuring tert-butoxy and cyclopropoxy substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-cyclopropoxynicotinic acid typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid derivatives followed by substitution reactions to introduce the tert-butoxy and cyclopropoxy groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and substitution reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-5-cyclopropoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Tert-butoxy-5-cyclopropoxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butoxy-5-methoxynicotinic acid
- 2-Tert-butoxy-5-ethoxynicotinic acid
- 2-Tert-butoxy-5-propoxynicotinic acid
Comparison
Compared to similar compounds, 2-Tert-butoxy-5-cyclopropoxynicotinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-11-10(12(15)16)6-9(7-14-11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
ZXHCYTGOQWAVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=N1)OC2CC2)C(=O)O |
Origin of Product |
United States |
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